

Application Notes: ^1H NMR Characterization of (6-Methoxypyridin-3-yl)methanamine

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B168551

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its presence as a structural motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the characterization of (6-Methoxypyridin-3-yl)methanamine using proton (^1H) NMR spectroscopy.

While a comprehensive, experimentally validated ^1H NMR dataset for (6-Methoxypyridin-3-yl)methanamine could not be located in the public domain during the literature search, this document outlines the expected ^1H NMR spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. The provided experimental protocol can be used to acquire a high-quality ^1H NMR spectrum for this compound.

Expected ^1H NMR Spectral Data

The ^1H NMR spectrum of (6-Methoxypyridin-3-yl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the methoxy group. The

anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data for (6-Methoxypyridin-3-yl)methanamine

Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2 (Pyridine)	~8.0-8.2	d	1H	~2-3
H-4 (Pyridine)	~7.5-7.7	dd	1H	~8-9, ~2-3
H-5 (Pyridine)	~6.7-6.9	d	1H	~8-9
-OCH ₃	~3.9-4.1	s	3H	N/A
-CH ₂ NH ₂	~3.7-3.9	s	2H	N/A
-NH ₂	Variable (broad)	s	2H	N/A

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and the signal may be broad or exchange with solvent protons.

Experimental Protocol: ^1H NMR Spectrum Acquisition

This section details the procedure for acquiring a ^1H NMR spectrum of (6-Methoxypyridin-3-yl)methanamine.

Materials and Equipment:

- (6-Methoxypyridin-3-yl)methanamine sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
- NMR tube (5 mm)
- Pipettes and vials

- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS)

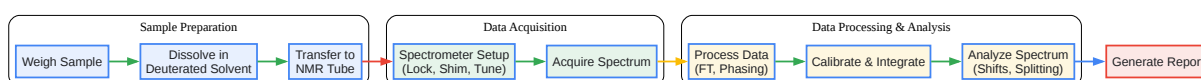
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the (6-Methoxypyridin-3-yl)methanamine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
 - Add a small amount of an internal standard (e.g., TMS) to the solution, if required for chemical shift referencing.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- NMR Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the ^1H frequency.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including:
 - Spectral width
 - Number of scans
 - Acquisition time

- Relaxation delay
- Acquire the ^1H NMR spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Workflow for ^1H NMR Characterization

The following diagram illustrates the logical workflow for the ^1H NMR characterization of (6-Methoxypyridin-3-yl)methanamine.



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Caption: Workflow for ^1H NMR analysis.

Conclusion

The protocol and expected spectral data provided in these application notes serve as a comprehensive guide for the ^1H NMR characterization of (6-Methoxypyridin-3-yl)methanamine. Following the outlined experimental procedure will enable researchers to obtain a high-quality

spectrum, which can then be compared against the predicted data for structural verification and purity assessment. This information is crucial for ensuring the quality of the compound used in further research and development activities.

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